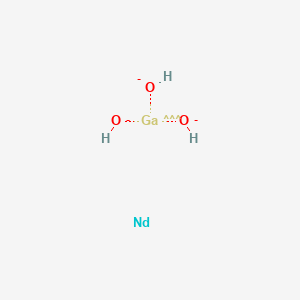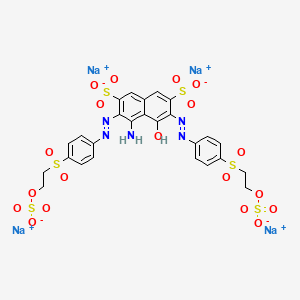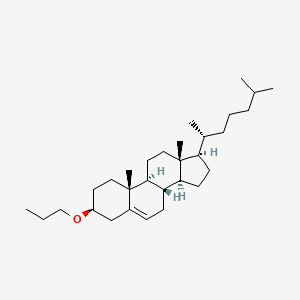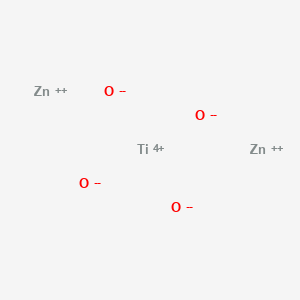
Neodymium gallium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium gallium oxide (NdGaO₃) is a compound that exhibits a tetragonal crystal structure. It is known for its distinct properties, making it suitable for various applications in electronics, optics, and materials science. The compound is characterized by its lemon yellow color and notable electrical, thermal, and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neodymium gallium oxide can be synthesized using several methods, including:
Solid-State Reaction: This involves mixing neodymium oxide (Nd₂O₃) and gallium oxide (Ga₂O₃) in stoichiometric proportions, followed by calcination at high temperatures (typically around 1273–1473 K) in the air.
Hydrothermal Method: This method involves the reaction of neodymium and gallium precursors in an aqueous solution under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound typically involves the solid-state reaction method due to its simplicity and scalability. The process includes the following steps:
- Mixing of neodymium oxide and gallium oxide powders.
- Calcination at high temperatures to form the desired compound.
- Grinding and sieving to obtain the final product with the required particle size.
Chemical Reactions Analysis
Types of Reactions: Neodymium gallium oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents, altering the compound’s properties.
Substitution: this compound can undergo substitution reactions where one of its elements is replaced by another element or group.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen or other reducing agents under controlled conditions.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or solid-state.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to higher oxidation states of neodymium or gallium, while reduction may result in lower oxidation states.
Scientific Research Applications
Neodymium gallium oxide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which neodymium gallium oxide exerts its effects is primarily related to its crystal structure and electronic properties. The compound’s tetragonal crystal structure influences its behavior under various conditions, including electrical and thermal conductivity. The molecular targets and pathways involved depend on the specific application, such as electron transport in electronic devices or light transmission in optical applications .
Comparison with Similar Compounds
Gallium Oxide (Ga₂O₃): Known for its wide bandgap and applications in power electronics and UV photodetectors.
Neodymium Oxide (Nd₂O₃): Used in the production of neodymium magnets and as a dopant in various materials.
Neodymium-Doped Yttrium Aluminum Garnet (NdYAG): Widely used in laser applications.
Comparison: Neodymium gallium oxide is unique due to its combination of neodymium and gallium, resulting in distinct electrical, thermal, and optical properties. Compared to gallium oxide, this compound has a different crystal structure and bandgap, making it suitable for specific applications where these properties are advantageous. Neodymium-doped yttrium aluminum garnet, on the other hand, is primarily used in laser technology, whereas this compound finds broader applications in electronics and optics.
Properties
InChI |
InChI=1S/Ga.Nd.3H2O/h;;3*1H2/p-3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDBLBKUYMECBD-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ga].[Nd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3NdO3-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








